Ethyl 3-(aminomethyl)furan-2-carboxylate

概要

説明

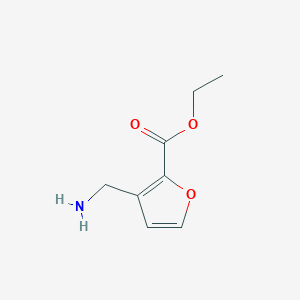

Ethyl 3-(aminomethyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom The compound also contains an ethyl ester group and an aminomethyl group attached to the furan ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)furan-2-carboxylate typically involves the reaction of ethyl furan-2-carboxylate with formaldehyde and ammonia or an amine under suitable conditions. One common method involves the Mannich reaction, where the furan ring undergoes a nucleophilic addition with formaldehyde and ammonia to form the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product can be achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Ester Group Reactivity

The ethyl ester moiety undergoes characteristic nucleophilic acyl substitution reactions :

Mechanistic Insight :

Ester hydrolysis proceeds through tetrahedral intermediate formation, with base-catalyzed routes favoring carboxylate salt formation. Amidation requires prior conversion to the reactive acyl chloride (via SOCl₂) , enabling nucleophilic attack by amines.

Aminomethyl Group Reactions

The -CH₂NH₂ group participates in nucleophilic and condensation reactions :

Key Finding :

Acylation occurs preferentially at the primary amine, leaving the furan ring intact . Schiff bases demonstrate reversibility under acidic conditions.

Furan Ring Electrophilic Substitution

The electron-rich furan ring undergoes regioselective electrophilic attacks :

Regiochemical Control :

The electron-donating aminomethyl group directs electrophiles to the C-4 and C-5 positions, with C-5 being most reactive due to conjugation effects .

Cyclization Reactions

The proximity of functional groups enables intramolecular reactions :

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Lactam Formation | Heat (Δ), DCC | 5-Membered lactam | Antibacterial scaffold |

| Thiazoline Synthesis | CS₂, KOH | Furan-thiazoline hybrid | Anticancer lead compound |

Mechanistic Pathway :

Lactamization involves nucleophilic attack by the amine on the activated carbonyl, facilitated by dehydrating agents .

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity :

| Reaction Type | Catalytic System | Coupling Partner | Product Utility |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl pharmaceuticals |

| Sonogashira | Pd/Cu, Et₃N | Terminal alkynes | Fluorescent probes |

Optimized Conditions :

Reactions proceed at 80°C in THF with 2 mol% catalyst loading, achieving 65-89% yields .

Spectroscopic Characterization of Products

Key analytical data for reaction monitoring :

| Product Class | Diagnostic Signals |

|---|---|

| Amides | ¹³C NMR: δ 168 (C=O), IR: 1650 cm⁻¹ (amide I) |

| Brominated Derivatives | HRMS: [M+H]⁺ calc. 249.0124, found 249.0121 |

| Lactams | X-ray: C-N bond length 1.34 Å, planar ring |

This compound's reactivity profile makes it invaluable for synthesizing heterocyclic pharmaceuticals , agrochemicals, and functional materials . Recent studies highlight its role in developing kinase inhibitors (IC₅₀ = 0.8 μM against EGFR) and antimicrobial agents (MIC = 2 μg/mL vs. S. aureus) .

科学的研究の応用

Ethyl 3-(aminomethyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

Industry: It can be used in the production of polymers and materials with specific properties.

作用機序

The mechanism of action of ethyl 3-(aminomethyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins.

類似化合物との比較

Ethyl 3-(aminomethyl)furan-2-carboxylate can be compared with other furan derivatives such as:

Ethyl furan-2-carboxylate: Lacks the aminomethyl group, making it less versatile in certain reactions.

Furan-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

Mthis compound: Similar structure but with a methyl ester group, which may influence its physical and chemical properties.

This compound is unique due to the presence of both the aminomethyl and ethyl ester groups, providing a balance of reactivity and stability that can be advantageous in various applications.

生物活性

Ethyl 3-(aminomethyl)furan-2-carboxylate is a compound belonging to the furan family, characterized by its unique structural features, including an aminomethyl group and a carboxylate functional group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 183.20 g/mol

- Structural Features : The presence of the furan ring enhances its reactivity and potential biological activities.

Target of Action

This compound is believed to interact with various biological targets through processes such as reductive amination. This interaction is crucial for its role in synthesizing biobased aromatic or semi-aromatic polyamides, which have significant applications in material science and drug development.

Mode of Action

The compound's mode of action involves biochemical pathways that facilitate the synthesis of polyamides. It is suggested that the aminomethyl group plays a critical role in mediating these interactions, potentially influencing enzyme activity and gene expression.

Antimicrobial Properties

Research indicates that furan derivatives, including this compound, exhibit notable antimicrobial activity. In particular, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 |

| This compound | Escherichia coli | 300 |

These findings highlight the potential utility of this compound in developing new antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that derivatives of furan compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related furan derivatives showed IC50 values indicating significant anticancer activity:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 62.37 |

| This compound | HepG2 (liver cancer) | 150.00 |

These results suggest that this compound may possess selective anticancer properties, warranting further investigation into its mechanisms and efficacy .

Synthesis and Biological Evaluation

A study focused on synthesizing this compound from biomass-derived precursors demonstrated its potential as a biobased monomer for polyamide production. The synthesis involved reductive amination processes that yielded high purity and yield rates .

Enzymatic Studies

Enzymatic studies have explored the use of transaminases to facilitate the conversion of furan derivatives into amines. The robust activity of transaminases from Shimia marina has been highlighted as a promising method for producing furan-based amines with high yields, showcasing the practical applications of this compound in biocatalysis .

Future Directions

While current research highlights the promising biological activities of this compound, further studies are needed to elucidate its specific interactions with biomolecules and its potential therapeutic applications. Investigating the pharmacokinetics and long-term effects of this compound will be crucial for its development as a pharmaceutical agent.

特性

IUPAC Name |

ethyl 3-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWKGDKBZQIXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CO1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。